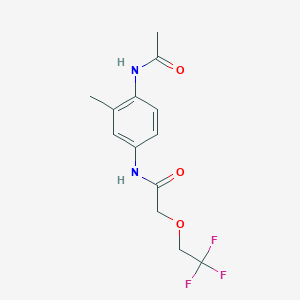![molecular formula C20H18N4O4 B6621884 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide](/img/structure/B6621884.png)
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylamino group, a nitro group, and a phenoxypyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe phenoxypyridinylmethyl group can be attached using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and substitution reactions, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogenation over palladium on carbon are typical reducing conditions.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the methylamino position.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its unique functional groups may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The nitro group may participate in redox reactions, while the phenoxypyridinylmethyl group could facilitate binding to specific proteins or DNA sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylamino)pyridine: Shares the methylamino group but lacks the nitro and phenoxypyridinylmethyl groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but different aromatic substitutions.
2-amino-4-methylpyridine: Similar in having an amino group but differs in the rest of the structure.
Uniqueness
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-21-18-8-7-15(24(26)27)12-17(18)20(25)23-13-14-9-10-22-19(11-14)28-16-5-3-2-4-6-16/h2-12,21H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLCUJVQKZJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-chlorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6621801.png)
![5-chloro-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B6621814.png)
![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2,3-dimethylbenzamide](/img/structure/B6621825.png)
![2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B6621833.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide](/img/structure/B6621838.png)
![N-[(2,4-dichlorophenyl)methyl]-1-(thiophene-2-carbonyl)piperidine-3-carboxamide](/img/structure/B6621842.png)
![4-(furan-2-ylmethylsulfamoyl)-N-[2-(4-methoxyphenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6621843.png)
![N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide](/img/structure/B6621845.png)
![1-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-3-(2,4,5-trichlorophenyl)urea](/img/structure/B6621859.png)

![N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]-6-methylpyridine-2-carboxamide](/img/structure/B6621890.png)
![2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6621895.png)
![2-[3-(cyclohexen-1-yl)-2-oxobenzimidazol-1-yl]-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B6621907.png)
